molecular formula C42H80O12Si7 B1598397 1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol CAS No. 47904-22-3

1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol

Cat. No. B1598397
CAS RN: 47904-22-3
M. Wt: 973.7 g/mol
InChI Key: GAUUYVMFTLBDED-UHFFFAOYSA-N
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Description

1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol, also known as HHT, is a synthetic compound that has been extensively studied for its potential applications in various fields, including materials science, nanotechnology, and biomedicine. HHT is a cyclic siloxane compound that features a unique seven-membered ring structure, which gives it exceptional stability and rigidity. In

Scientific Research Applications

Langmuir Monolayers and Films

The compound forms stable Langmuir monolayers at the air/water interface and is used in Langmuir–Blodgett as well as Langmuir–Schaefer films. These films, studied through Brewster Angle Microscopy, reveal that the molecule forms specific structures like dimers and network structures on interfaces and solid substrates. This property is influenced by factors such as alkyl chain length and the number of hydroxyl groups in the molecule (Wamke et al., 2015).

Nanocomposite Melt Processing

In the context of nanocomposite materials, this compound was shown to impact the modulus retention in poly(ethylene terephthalate) fibers. Studies focused on how the structure of the compound changes under various conditions, like temperature and atmosphere, using techniques like TGA, FTIR, and NMR spectroscopy. These insights are crucial for understanding its behavior and stability during the processing of nanocomposites (Zeng et al., 2005).

Complexation and Emission Properties

Research on europium silsesquioxane complexes using this compound revealed unique properties. These complexes, characterized by various spectroscopic and analytical methods, displayed significant red emission, highlighting their potential in photoluminescent applications. The study emphasizes the role of large POSS units in enhancing fluorescence (Kumar et al., 2019).

Catalytic Activity

Heptacopper complexes involving this compound were synthesized and demonstrated unique cage-like structures with multi-ligation of copper ions. These complexes were tested as catalysts in oxidation reactions, showing high yields and specific selectivity. This research is significant for understanding the catalytic potential of silsesquioxane-based compounds in organic transformations (Bilyachenko et al., 2022).

Modeling Silica Surfaces

Silsesquioxanes, including this compound, serve as models for silica surfaces. Their structural characterization helps in understanding the surface chemistry of silica, which is fundamental in various applications like catalysis and material science. The comparison of these structures with crystalline forms of silica provides insights into their potential as models for studying surface interactions (Feher et al., 1989).

properties

IUPAC Name

1,3,5,7,9,11,14-heptacyclohexyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H80O12Si7/c43-55(36-22-8-1-9-23-36)46-58(39-28-14-4-15-29-39)48-56(44,37-24-10-2-11-25-37)50-60(41-32-18-6-19-33-41)51-57(45,38-26-12-3-13-27-38)49-59(47-55,40-30-16-5-17-31-40)53-61(52-58,54-60)42-34-20-7-21-35-42/h36-45H,1-35H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUUYVMFTLBDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Si]2(O[Si]3(O[Si](O[Si]4(O[Si](O[Si](O2)(O[Si](O3)(O4)C5CCCCC5)C6CCCCC6)(C7CCCCC7)O)C8CCCCC8)(C9CCCCC9)O)C1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H80O12Si7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404152
Record name 1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

973.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol

CAS RN

47904-22-3
Record name 1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol
Reactant of Route 2
1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol
Reactant of Route 3
1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol
Reactant of Route 4
1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol
Reactant of Route 5
1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol
Reactant of Route 6
1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol

Citations

For This Compound
2
Citations
DR Do Carmo, VA Maraldi, LR Cumba - Silicon, 2019 - Springer
A composite prepared from titanium (IV) silsesquioxane and phosphoric acid (TTiP) was prepared and occluded into the H-FAU zeolite (ZTTiP). The material was chemically modified …
Number of citations: 0 link.springer.com
K Dopierała, A Kołodziejczak-Radzimska… - Applied Surface …, 2022 - Elsevier
In this work, we report on the formation of interfacial films by amphiphilic, incompletely condensed silsesquioxane and enzyme, lipase. Besides, we deposited the mixed film on the …
Number of citations: 0 www.sciencedirect.com

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